2,5-dimethyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-3-carboxamide
Description
The compound 2,5-dimethyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-3-carboxamide is a synthetic small molecule featuring a furan-3-carboxamide core substituted with methyl groups at positions 2 and 3. Attached to the carboxamide nitrogen is a phenyl ring functionalized with a 2H-tetrazole moiety, which is further modified by a pyrrolidine-1-carbonyl group at the tetrazole’s 5-position.
The compound’s synthesis and characterization likely involve crystallographic methods, as evidenced by the widespread use of SHELX software for small-molecule refinement and structure determination. Programs like SHELXL and SHELXS are industry standards for resolving bond lengths, angles, and torsional conformations in such molecules .
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-11-16(13(2)28-12)18(26)20-14-5-7-15(8-6-14)25-22-17(21-23-25)19(27)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMXFDYEUFBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic carboxamides with hybrid pharmacophores. Key structural analogs include:
Key Differences and Implications
Heterocyclic Core: The target compound’s furan-carboxamide core contrasts with the thiazole-urea scaffolds in compounds. The tetrazole group in the target compound (pKa ~4.9) offers pH-dependent ionization, unlike the thiazole’s aromatic stability. This may influence binding kinetics in acidic environments (e.g., lysosomal targets) .
Substituent Effects :
- The pyrrolidine-1-carbonyl group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, similar to the ureido groups in analogs. However, pyrrolidine’s secondary amine may confer unique steric interactions compared to tertiary amines in thiazole derivatives .
- Methyl groups at the furan 2- and 5-positions likely hinder rotational freedom, a feature absent in the more flexible thiazol-5-ylmethyl derivatives .
Synthetic and Analytical Challenges :
- The target compound’s tetrazole ring requires precise crystallization conditions for structural validation, a process streamlined by SHELX software . In contrast, thiazole derivatives () often exhibit greater thermal stability, simplifying crystallographic analysis.
Pharmacological and Computational Insights
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:
- Binding Affinity : Tetrazole-containing compounds often exhibit strong interactions with metal ions or polar enzyme pockets (e.g., angiotensin II receptor blockers). This contrasts with thiazole derivatives, which typically target hydrophobic binding sites .
- Metabolic Stability : The pyrrolidine moiety may reduce hepatic clearance compared to ’s hydroperoxide groups, which are prone to oxidative metabolism .
Q & A
Q. Optimization Tips :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for acylation steps to enhance reactivity .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitrile cyclization) to suppress side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for intermediates .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the furan methyl groups (δ 2.2–2.5 ppm), tetrazole protons (δ 8.5–9.0 ppm), and pyrrolidine carbons (δ 25–50 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and heterocyclic regions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: ~435.45 g/mol) and detect trace impurities .
How can researchers address contradictory data in spectral analysis during synthesis?
Advanced Research Question
Contradictions often arise from residual solvents, tautomerism (e.g., tetrazole NH vs. N-alkylation), or stereochemical ambiguity. Methodological solutions include:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
- Deuterium exchange experiments : Identify exchangeable protons (e.g., tetrazole NH) to distinguish tautomers .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and confirms regioselectivity in heterocyclic rings .
What strategies enhance solubility and stability for in vitro assays?
Advanced Research Question
- Salt formation : Convert the free base to a hydrochloride salt using HCl in dioxane .
- Co-solvent systems : Use DMSO/PBS (≤10% DMSO) for aqueous solubility without precipitation .
- Lyophilization : Prepare stable lyophilized powders for long-term storage (test stability via accelerated degradation studies at 40°C/75% RH) .
What in silico methods predict biological activity and target interactions?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs, focusing on the tetrazole’s hydrogen-bonding capacity .
- Pharmacophore modeling : Map electrostatic and hydrophobic features of the furan and pyrrolidine groups to identify potential binding motifs .
- ADMET prediction : SwissADME or pkCSM tools assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
How do substituent variations on the tetrazole and pyrrolidine rings affect pharmacological profiles?
Advanced Research Question
- Tetrazole modifications :
- Pyrrolidine substitutions :
- Stereochemistry : (R)- vs. (S)-configured pyrrolidines can significantly impact target affinity (test via chiral HPLC separation) .
- Ring expansion : Replacing pyrrolidine with piperidine increases conformational flexibility but may reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
